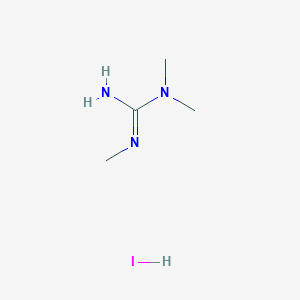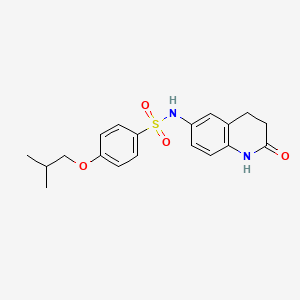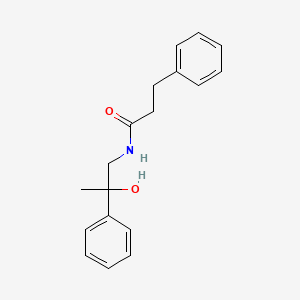
N,N,N''-trimethylguanidine hydroiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N,N,N’'-trimethylguanidine hydroiodide” is a chemical compound with the molecular formula C4H12IN3 . It is also known as TMGHI.
Synthesis Analysis
While specific synthesis methods for “N,N,N’'-trimethylguanidine hydroiodide” were not found, a one-pot approach towards N, N ′-disubstituted guanidines from N-chlorophthalimide, isocyanides, and amines has been reported . This strategy provides straightforward and efficient access to diverse guanidines in yields up to 81% through previously unprecedented N-phthaloylguanidines .Molecular Structure Analysis
The molecular structure of “N,N,N’'-trimethylguanidine” (the base of the hydroiodide salt) is available as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChIKey is NQOFYFRKWDXGJP-UHFFFAOYSA-N .Wissenschaftliche Forschungsanwendungen
Applications in Chiral Chemistry
Chiral Chemistry and Conformational Analysis N,N,N''-trimethylguanidine hydroiodide derivatives have been investigated for their unique conformational chirality. The research focused on the spontaneous resolution of N-(4-chlorophenyl)-N′-cyano-N,N″,N″-trimethylguanidine, revealing rapid rotation of the dimethylamino group in solution at room temperature, indicating conformer interconversion by rotation of the arylmethylamino group (Cunningham et al., 2000).
Applications in Material Sciences
Catalytic and Antimicrobial Properties The compound has been researched for its catalytic properties and potential antimicrobial applications. Poly(N-vinylguanidine) (PVG), a guanidine-bearing polyelectrolyte, was synthesized and characterized. PVG demonstrated catalytic activity in hydrolyzing toxic organophosphates and exhibited bactericidal properties against various Gram-positive and Gram-negative bacteria. This suggests its use in chemical and biological defense, as well as a disinfectant in clinical and industrial settings (Bromberg & Hatton, 2007).
Applications in Environmental Sciences
Bioremediation and Environmental Cleanup The degradation and mineralization of nitroguanidine, an energetic material used in explosives, were studied. An aerobic bacterium, Variovorax strain VC1, was isolated for its ability to degrade nitroguanidine efficiently, converting it into environmentally benign products like ammonia, nitrous oxide, and carbon dioxide. This research highlighted the potential for microbial remediation of contaminants in soil (Perreault et al., 2012).
Applications in Radiopharmaceuticals
Radioiodinated Compounds for Medical Imaging The compound has been involved in the synthesis of radioiodinated meta-iodobenzylguanidine ([*I]mIBG), a substance used in diagnosing and treating neuroendocrine tumors. The research aimed at large-scale synthesis of no-carrier-added [123I]mIBG, offering clinical advantages due to higher purity and specific activity (Rossouw & Macheli, 2009).
Applications in Nanotechnology
Nanocellulose Functionalization Quaternized nanocellulose tri-iodide was synthesized for potential use as a controlled-release agent for iodine. This substance exhibited antimicrobial properties, suggesting applications in biomedical and water purification processes (Bansal et al., 2021).
Eigenschaften
IUPAC Name |
1,1,2-trimethylguanidine;hydroiodide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11N3.HI/c1-6-4(5)7(2)3;/h1-3H3,(H2,5,6);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHZLMUAVBJNNLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(N)N(C)C.I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12IN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N,N''-trimethylguanidine hydroiodide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[1-(4-fluorobenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine](/img/structure/B2658287.png)
![3-[3-(4-fluorophenoxy)phenyl]-N-(3-methanesulfonamidophenyl)propanamide](/img/structure/B2658288.png)

![2,4-difluoro-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2658292.png)
![1-benzyl-4-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperazin-2-one](/img/structure/B2658293.png)

![1-(2,5-Dimethoxyphenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea](/img/structure/B2658295.png)
![3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-1-(3,3-dimethylmorpholin-4-yl)propan-1-one](/img/structure/B2658299.png)

![ethyl 3-cyclopropyl-6-oxo-1-propyl-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2658305.png)
![2-(4-chlorophenoxy)-N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2658306.png)


